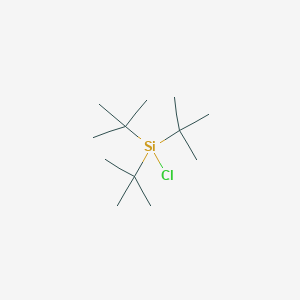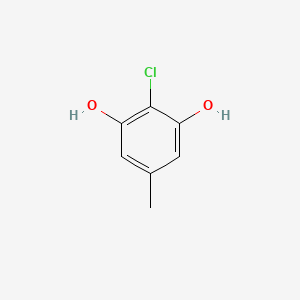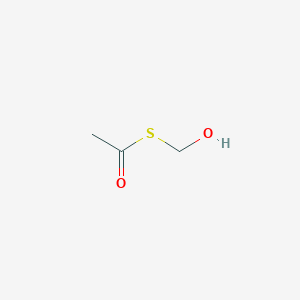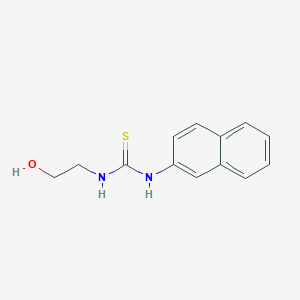![molecular formula C13H17NO6S B14638375 N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine CAS No. 55657-60-8](/img/structure/B14638375.png)
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methanesulfonyl group attached to an ethoxycarbonyl moiety, which is further linked to the L-phenylalanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a suitable protecting group such as a carbamate.
Formation of the Methanesulfonyl Ethoxycarbonyl Intermediate: Methanesulfonyl chloride is reacted with ethylene glycol to form the methanesulfonyl ethoxycarbonyl intermediate.
Coupling Reaction: The protected L-phenylalanine is then coupled with the methanesulfonyl ethoxycarbonyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Deprotection: The protecting group on the amino group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment and large-scale reactors to facilitate the reactions under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions: N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the methanesulfonyl group can yield thiol derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in the active site of enzymes. This interaction can modulate the activity of the enzyme, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-D-phenylalanine: The D-isomer of the compound.
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-tyrosine: A similar compound with a hydroxyl group on the aromatic ring.
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-tryptophan: A similar compound with an indole ring.
Uniqueness: N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine is unique due to its specific structural features, such as the presence of the methanesulfonyl group and the L-phenylalanine backbone. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
55657-60-8 |
|---|---|
Formule moléculaire |
C13H17NO6S |
Poids moléculaire |
315.34 g/mol |
Nom IUPAC |
(2S)-2-(2-methylsulfonylethoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H17NO6S/c1-21(18,19)8-7-20-13(17)14-11(12(15)16)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1 |
Clé InChI |
SYRWOKWMUHJGDY-NSHDSACASA-N |
SMILES isomérique |
CS(=O)(=O)CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CS(=O)(=O)CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanethione](/img/structure/B14638296.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14638297.png)



![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)








